molecular formula C33H25OPS B12343609 Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

Cat. No.: B12343609
M. Wt: 500.6 g/mol
InChI Key: YUFTZXHXTHDINZ-UHFFFAOYSA-N
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Description

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- is a chiral phosphine ligand known for its applications in asymmetric catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone substituted with a methoxy group and two phenyl groups attached to the phosphorus atom. Its chiral nature makes it particularly valuable in enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- typically involves the reaction of (1S)-2’-methoxy-1,1’-binaphthyl-2-yl lithium with chlorodiphenylphosphine. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used.

    Coordination: Transition metals like palladium, rhodium, and platinum are commonly used in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form active catalytic species. These species facilitate various chemical transformations by providing a chiral environment, which leads to the formation of enantioselective products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.

Comparison with Similar Compounds

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- can be compared with other chiral phosphine ligands such as:

    ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its high enantioselectivity in various catalytic reactions.

    (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (S-BINAP): Similar to BINAP but with opposite chirality.

    ®-(+)-1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.

The uniqueness of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- lies in its specific substitution pattern, which can offer different steric and electronic properties compared to other chiral phosphine ligands.

Properties

Molecular Formula

C33H25OPS

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;

InChI Key

YUFTZXHXTHDINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S]

Origin of Product

United States

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